3-(3-Methylbenzyl)pyrrolidine

Lipophilicity ADME Medicinal Chemistry

3-(3-Methylbenzyl)pyrrolidine (CAS 887594-96-9) is a 3-substituted pyrrolidine derivative with molecular formula C12H17N and molecular weight 175.27 g/mol. The compound features a pyrrolidine ring bearing a 3-methylbenzyl substituent at the 3-position, placing it within the broader class of 3-benzylpyrrolidine analogs that have been explored as scaffolds for dopaminergic, serotonergic, and neurokinin receptor ligands.

Molecular Formula C12H17N
Molecular Weight 175.27 g/mol
Cat. No. B1506068
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(3-Methylbenzyl)pyrrolidine
Molecular FormulaC12H17N
Molecular Weight175.27 g/mol
Structural Identifiers
SMILESCC1=CC(=CC=C1)CC2CCNC2
InChIInChI=1S/C12H17N/c1-10-3-2-4-11(7-10)8-12-5-6-13-9-12/h2-4,7,12-13H,5-6,8-9H2,1H3
InChIKeyHRFBZUIDHNGZSP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(3-Methylbenzyl)pyrrolidine (CAS 887594-96-9): Compound Identity and Procurement Baseline


3-(3-Methylbenzyl)pyrrolidine (CAS 887594-96-9) is a 3-substituted pyrrolidine derivative with molecular formula C12H17N and molecular weight 175.27 g/mol [1]. The compound features a pyrrolidine ring bearing a 3-methylbenzyl substituent at the 3-position, placing it within the broader class of 3-benzylpyrrolidine analogs that have been explored as scaffolds for dopaminergic, serotonergic, and neurokinin receptor ligands [2]. It is supplied commercially at purities of 95–97% in research-grade quantities ranging from 50 mg to kilogram scale . The compound serves primarily as a synthetic building block and intermediate in medicinal chemistry programs, with its structural features—a secondary amine within a conformationally constrained five-membered ring and a meta-tolyl moiety—conferring distinct physicochemical properties relative to unsubstituted, regioisomeric, and positional-isomeric analogs [3].

Why 3-(3-Methylbenzyl)pyrrolidine Cannot Be Generically Substituted: Evidence of Physicochemical and Pharmacological Divergence Among Close Analogs


Within the 3-benzylpyrrolidine family, seemingly minor structural modifications produce measurable shifts in lipophilicity, boiling point, and receptor pharmacology that preclude simple interchange. The meta-methyl substitution on the benzyl ring of 3-(3-methylbenzyl)pyrrolidine differentiates it from the unsubstituted 3-benzylpyrrolidine by approximately +0.31 logP units (2.48 vs. 2.17), altering membrane permeability and protein binding . Regioisomeric relocation of the 3-methylbenzyl group from the pyrrolidine 3-position to the 1-position (N-substituted) changes the basicity and steric presentation of the amine, yielding a boiling point shift of roughly 9 °C . Critically, the 3-arylpyrrolidine SAR literature demonstrates that the electronic nature of the meta substituent on the aromatic ring dictates dopamine autoreceptor pharmacology: electron-withdrawing groups confer preferential antagonist activity, whereas electron-donating groups such as methyl redirect pharmacological profile [1]. The quantitative evidence summarized in Section 3 establishes that these differences are not academic—they translate into distinct selection criteria for target-oriented synthesis and receptor pharmacology programs.

3-(3-Methylbenzyl)pyrrolidine: Quantitative Differentiation Evidence Against Closest Analogs


Lipophilicity Differentiation: 3-(3-Methylbenzyl)pyrrolidine vs. 3-Benzylpyrrolidine (LogP Comparison)

The meta-methyl group on the benzyl substituent of 3-(3-methylbenzyl)pyrrolidine increases lipophilicity by approximately +0.31 logP units compared to unsubstituted 3-benzylpyrrolidine. This difference is experimentally determined: 3-(3-methylbenzyl)pyrrolidine has a measured LogP of 2.47580 [1], while 3-benzylpyrrolidine has a measured LogP of 2.16740 . The XLogP3 computed values corroborate this trend (2.5 vs. 2.1) [2]. A ΔlogP of +0.31 corresponds to an approximately 2-fold increase in octanol-water partition coefficient, translating to measurably higher membrane permeability potential and altered tissue distribution characteristics. This difference is meaningful for CNS drug discovery programs where lipophilicity in the 2–3 logP range is considered optimal for blood-brain barrier penetration [3].

Lipophilicity ADME Medicinal Chemistry Physicochemical Profiling

Regioisomeric Differentiation: 3-(3-Methylbenzyl)pyrrolidine vs. 1-(3-Methylbenzyl)pyrrolidine (Boiling Point and Amine Basicity)

Relocation of the 3-methylbenzyl substituent from the pyrrolidine 3-position (C-substituted) to the 1-position (N-substituted) produces a regioisomer with measurably different physicochemical properties. 1-(3-Methylbenzyl)pyrrolidine exhibits a predicted boiling point of 246.5±9.0 °C at 760 mmHg , while the boiling point of the 2-position regioisomer 2-(3-methylbenzyl)pyrrolidine is reported as approximately 267.4 °C . Although experimental boiling point data for 3-(3-methylbenzyl)pyrrolidine itself are not available in authoritative databases, the 3-substituted regioisomer series (exemplified by 3-benzylpyrrolidine at 255.7 °C and 3-(4-methylbenzyl)pyrrolidine at ~275.9 °C predicted ) occupies an intermediate boiling point range distinct from both the 1-substituted and 2-substituted series. The C-substituted (3-position) pyrrolidine retains a secondary amine (pKa ~10.4 predicted for the class ), while the N-substituted (1-position) analog is a tertiary amine with altered basicity, hydrogen-bonding capacity, and reactivity toward electrophiles. This fundamental difference in amine class (secondary vs. tertiary) directly impacts synthetic derivatization strategies, salt formation, and chromatographic behavior.

Regioisomerism Physicochemical Properties Synthetic Chemistry Purification

Meta-Methyl Electronic Effect on Dopamine Autoreceptor Pharmacology: Class-Level SAR Inference from 3-Arylpyrrolidine Series

A foundational SAR study of 3-arylpyrrolidines established that the electronic nature of the meta substituent on the aromatic ring is a critical determinant of dopamine autoreceptor pharmacology [1]. Compounds bearing electron-withdrawing groups (EWG) at the meta position were found to act as preferential dopamine autoreceptor antagonists in both in vitro binding assays and in vivo behavioral models. 3-(3-Methylbenzyl)pyrrolidine carries a methyl group (Hammett σmeta = −0.07), which is electron-donating, not electron-withdrawing. This places the compound in a pharmacologically distinct category from the EWG-substituted meta analogs that demonstrated antagonist activity. While direct binding data for 3-(3-methylbenzyl)pyrrolidine at dopamine receptors are not published, the class-level SAR predicts that its electron-donating meta substituent would not recapitulate the dopamine autoreceptor antagonist profile observed for meta-EWG analogs [1]. This electronic divergence is quantifiable: typical meta-EWG substituents (e.g., −SO2CH3, σmeta = +0.60; −CF3, σmeta = +0.43) differ from −CH3 (σmeta = −0.07) by Δσ ≥ 0.50 Hammett units, representing a substantial shift in aryl ring electron density that directly impacts receptor binding interactions [2].

Dopamine Autoreceptor Structure-Activity Relationship CNS Pharmacology Meta Substitution

Commercial Purity and Supply Differentiation: 3-(3-Methylbenzyl)pyrrolidine vs. Closest Analogs

3-(3-Methylbenzyl)pyrrolidine is commercially available at 97% purity from multiple suppliers with packaging from 1 g to 25 kg , compared to the typical 95% purity specification for the unsubstituted analog 3-benzylpyrrolidine and the 4-methyl positional isomer 3-(4-methylbenzyl)pyrrolidine . The 97% purity grade is significant for medicinal chemistry applications where impurities at the ≥3% level can confound biological assay interpretation, particularly in phenotypic screening cascades. Additionally, 3-(3-methylbenzyl)pyrrolidine is stocked by the Enamine building block catalog (EN300-1275805) with pricing that scales from approximately $768/50 mg to $914/1 g [1], providing a defined cost structure for procurement planning that differs from less readily cataloged analogs. The CAS registry number 887594-96-9 is unambiguous and distinct from the closely related compounds 1-(3-methylbenzyl)pyrrolidine (CAS 891395-83-8) and 2-(3-methylbenzyl)pyrrolidine (CAS 383127-61-5), eliminating ordering errors that could otherwise result in receiving a regioisomer with different reactivity.

Chemical Procurement Purity Specification Supply Chain Building Block

N-Benzylpyrrolidine Scaffold Privilege in CNS Multitarget Drug Discovery: Class-Level Evidence Supporting 3-Benzylpyrrolidine-Derived Programs

The N-benzylpyrrolidine scaffold, of which 3-(3-methylbenzyl)pyrrolidine is a C-substituted variant, has demonstrated robust multitarget pharmacological activity in two independent therapeutic areas. In Alzheimer's disease, Choubey et al. (2020) reported that N-benzylpyrrolidine hybrids 4k and 4o displayed balanced enzyme inhibition against acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and β-secretase-1 (BACE-1), with lead compound 4o showing efficacy in the scopolamine-induced amnesia Y-maze model and Aβ-induced cognitive dysfunction Morris water maze test with excellent oral absorption [1]. In Parkinson's disease, Tchekalarova et al. (2026) demonstrated that novel N-benzylpyrrolidine derivatives (3e, 3f, 3i) exhibit MAO-B inhibitory potency with IC50 values comparable to or exceeding the reference inhibitor selegiline, with compounds 3f and 3i improving motor function in the MPTP mouse model and compound 3e partially restoring striatal dopamine levels [2]. The 3-(3-methylbenzyl)pyrrolidine scaffold, by virtue of its C-3 substitution retaining the secondary amine while introducing the meta-methylbenzyl moiety, offers a differentiated vector for fragment growth and lead optimization compared to the N-benzyl series, potentially enabling exploration of chemical space inaccessible to N-substituted analogs. No direct biological data for the specific compound exist, and this evidence is class-level inference only.

Alzheimer's Disease Multitarget-Directed Ligands MAO-B Inhibition CNS Drug Discovery

3-(3-Methylbenzyl)pyrrolidine: Evidence-Supported Application Scenarios for Scientific Procurement


CNS Lead Generation: Differentiated Building Block for Dopamine and Serotonin Receptor-Focused Libraries

Procure 3-(3-methylbenzyl)pyrrolidine as a C-3-substituted pyrrolidine building block for constructing focused compound libraries targeting CNS aminergic GPCRs. The meta-methyl substitution provides an electron-donating aromatic moiety (σmeta = −0.07) that the 3-arylpyrrolidine SAR literature shows directs pharmacology away from dopamine autoreceptor antagonism, a profile associated with electron-withdrawing meta substituents [1]. This enables chemists to explore dopamine D2-like, D3, and D4 receptor space without the confounding autoreceptor antagonist activity that complicates interpretation of functional assays in certain antipsychotic programs. The secondary amine at the 3-position permits diversification via amide coupling, sulfonamide formation, or reductive amination, generating libraries with vectors distinct from N-benzylpyrrolidine-derived series.

Physicochemical Property Optimization: LogP-Tuned Scaffold for Blood-Brain Barrier Penetration Studies

Utilize 3-(3-methylbenzyl)pyrrolidine in CNS penetration optimization campaigns where the experimentally measured LogP of 2.48 [2] places the scaffold within the optimal lipophilicity window for blood-brain barrier permeability (LogP 2–3) [3]. The +0.31 logP increment over 3-benzylpyrrolidine (LogP 2.17) provides sufficient lipophilicity for passive membrane diffusion while remaining below the LogP >3 threshold associated with increased P-glycoprotein efflux and metabolic liability. This positions the scaffold as a Goldilocks starting point—lipophilic enough for brain exposure, yet not so lipophilic as to trigger developability flags—for programs where CNS target engagement is required.

Multitarget-Directed Ligand (MTDL) Design: Alzheimer's and Parkinson's Disease Programs

Deploy 3-(3-methylbenzyl)pyrrolidine as a core scaffold for designing multitarget-directed ligands for neurodegenerative diseases, building on the validated N-benzylpyrrolidine chemotype that has demonstrated balanced cholinesterase/BACE-1 inhibition in Alzheimer's models [4] and MAO-B inhibition comparable to selegiline in Parkinson's models [5]. The C-3 substitution pattern differentiates this scaffold from the N-benzyl series by preserving a secondary amine hydrogen-bond donor, which can be leveraged for additional target engagement or for modulating physicochemical properties. The meta-methyl group offers a handle for further functionalization (e.g., oxidation to carboxylic acid, bromination) to generate diverse analogs for SAR exploration.

Synthetic Methodology Development: Regioisomerically Pure 3-Substituted Pyrrolidine as a Chiral Pool Entry Point

Employ 3-(3-methylbenzyl)pyrrolidine as a regioisomerically defined starting material for asymmetric synthesis methodology development. The unambiguous 3-position substitution (confirmed by InChI Key HRFBZUIDHNGZSP-UHFFFAOYSA-N [6]) and well-characterized CAS registry (887594-96-9) eliminate the regioisomeric ambiguity that can affect 2-substituted and N-substituted analogs. The undefined stereocenter at C-3 provides an opportunity for enantioselective resolution or asymmetric functionalization studies. The 97% commercial purity specification ensures that methodological studies are not confounded by regioisomeric or chemical impurities at biologically relevant concentrations.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-(3-Methylbenzyl)pyrrolidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.